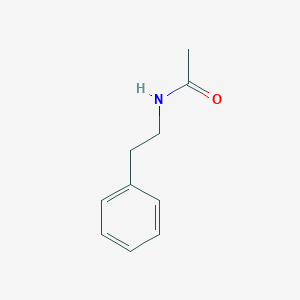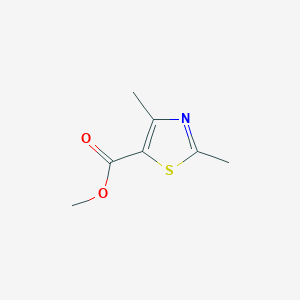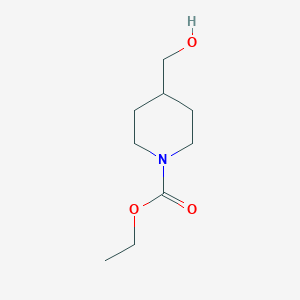
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate were not found, it is known that piperidine derivatives can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is 1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 187.24 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Synthesis of AMP-Activated Protein Kinase (AMPK) Activators
- This study reports the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators .
- The series of compounds selectively inhibited cell growth in several human breast cancer cell lines by activating AMPK .
- The synthesis involved the use of commercially available ethyl piperidine-4-carboxylate and subsequent ester hydrolysis .
-
Preparation of Desferrioxamine B Containing Triazine Dendrimer
- 4-Piperidinemethanol, a compound similar to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, has been used in the preparation of desferrioxamine B (DFO) containing third generation triazine dendrimer .
- Desferrioxamine B is a siderophore produced by the actinobacterium Streptomyces pilosus and is used to chelate iron. In this application, it’s being incorporated into a dendrimer, a highly branched synthetic polymer .
-
Synthesis of Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP)
-
Pharmaceutical Applications
- Chemical Synthesis
- Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 118156-56-2 . While specific applications of this compound are not widely reported, it could potentially be used in various chemical syntheses given its structure .
- Piperidine derivatives are often used as building blocks in the synthesis of complex organic molecules . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the importance of these compounds in modern organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
118156-56-2 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

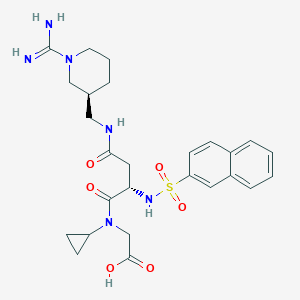
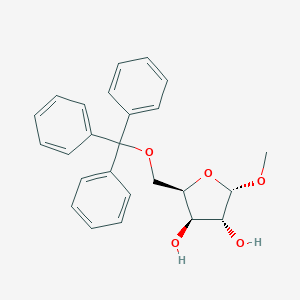

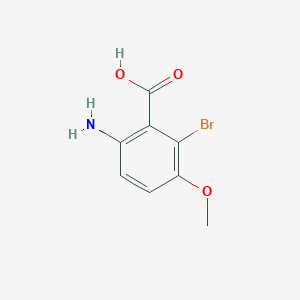
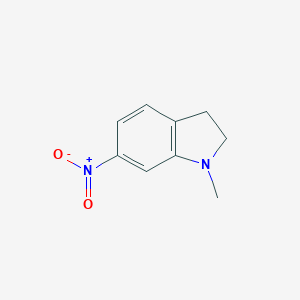
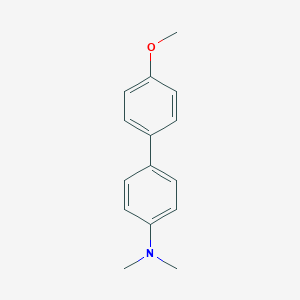
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
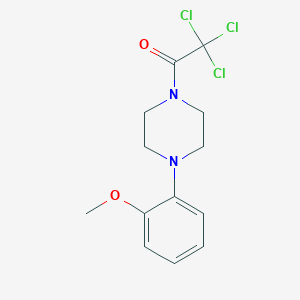
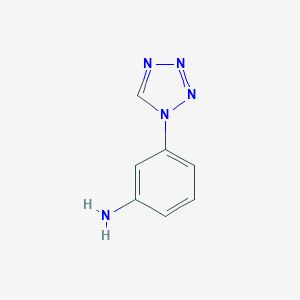
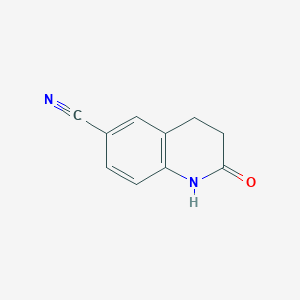
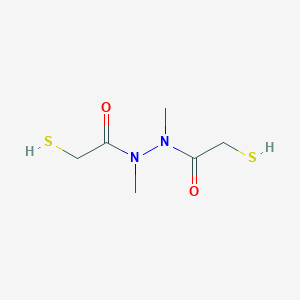
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
